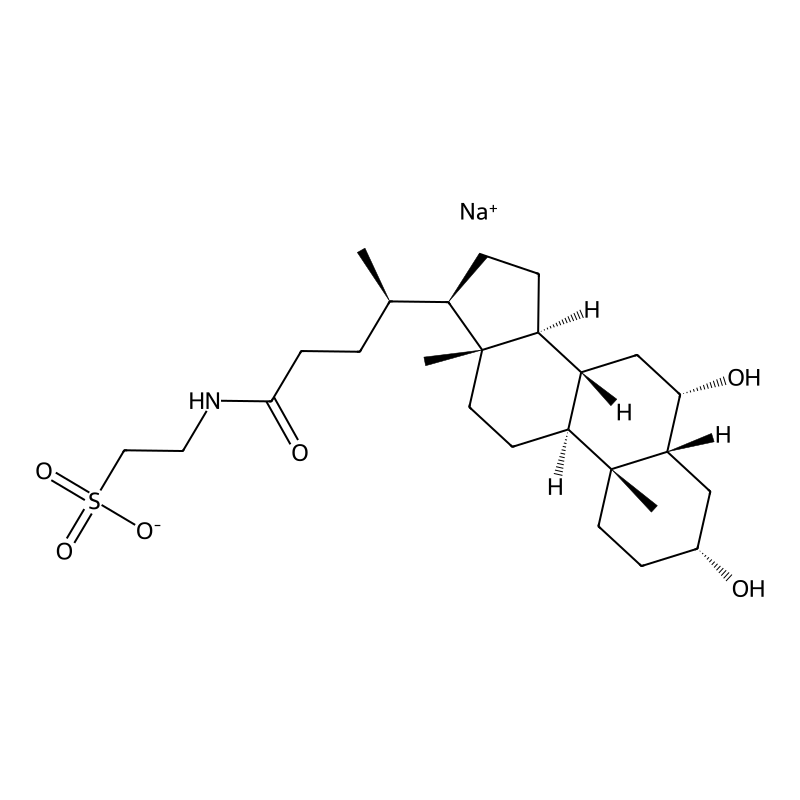

Sodium taurohyodeoxycholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Solubilizing Lipids and Proteins

STHYD acts as an ionic detergent, meaning it has a charged head group and a hydrophobic tail. This property allows it to interact with and dissolve (solubilize) both lipids (fats) and proteins in aqueous solutions. This is crucial for studying these biomolecules outside their natural cellular environment. For instance, STHYD is used to isolate and purify membrane proteins, which are essential components of cell membranes and play vital roles in cellular function. ()

Studying Membrane Properties

STHYD's ability to interact with lipids makes it valuable for studying the structure and function of biological membranes. Researchers can use STHYD at submicellar concentrations (below the concentration required to form micelles) to probe the properties of the lipid bilayer, the two-layered structure that forms the core of biological membranes. Studies have employed STHYD to assess factors affecting membrane fluidity and permeability.()

Sodium taurohyodeoxycholate is a bile salt derived from deoxycholic acid and taurine. It plays a crucial role in the emulsification of fats and absorption of lipids in the intestine. Structurally, it features a steroid backbone with hydroxyl groups that enhance its solubility in water, making it effective in various biological processes. This compound is particularly significant in the formation of micelles, which facilitate the digestion and absorption of dietary fats.

NaTDC's primary mechanism of action in research involves its detergent properties. The amphiphilic structure allows it to:

- Solubilize lipids: By surrounding hydrophobic regions of lipids with its hydrophobic tail and interacting with water through its hydrophilic head group, NaTDC disperses lipids in aqueous solutions. This is vital for studying and manipulating membrane proteins and other lipid-associated molecules [].

- Disrupt membranes: At high concentrations, NaTDC can disrupt cell membranes due to its detergent action. This property can be used to lyse (break open) cells for protein extraction or other purposes.

- Hydroxylation: It can be hydroxylated to form sodium taurocholate, a process primarily occurring in the liver of certain species, such as rats but not dogs .

- Micelle Formation: In aqueous solutions, sodium taurohyodeoxycholate interacts with lipids to form micelles, which are essential for lipid digestion and absorption.

- Recrystallization: The synthesis process often involves recrystallization from organic solvents like isopropyl alcohol to enhance purity and yield .

Sodium taurohyodeoxycholate exhibits several biological activities:

- Choleretic Effects: It has been shown to stimulate bile secretion more efficiently than other bile salts, such as sodium taurocholate, particularly in rabbits .

- Inflammatory Response Modulation: Research indicates that sodium taurohyodeoxycholate can inhibit various inflammatory responses, suggesting potential therapeutic applications .

- Toxicity Profile: Studies have evaluated its toxicity, revealing that it has a favorable therapeutic index at certain doses, with acute toxicity observed at high concentrations .

The synthesis of sodium taurohyodeoxycholate can be achieved through various methods:

- Combination of Reactants: The synthesis typically involves combining sodium taurate and deoxycholic acid, often using N-ethoxycarbonyl-2-dethoxy-1,2-dihydroquinoline as a catalyst under controlled temperature conditions .

- Mass Production Techniques: Recent patents describe methods for mass production involving purification steps that yield high purity and low impurity levels through recrystallization techniques using isopropyl alcohol .

Sodium taurohyodeoxycholate finds applications in several fields:

- Pharmaceuticals: It is used in drug formulations to enhance solubility and bioavailability.

- Biochemistry: Employed as a reagent in biochemical assays and studies involving lipid interactions.

- Clinical Research: Investigated for its potential therapeutic effects in conditions like sepsis due to its anti-inflammatory properties .

Interaction studies have revealed important insights into how sodium taurohyodeoxycholate affects biological systems:

- Biliary System Impact: Studies show that it influences the ionic composition of bile and stimulates bicarbonate secretion, which is crucial for bile flow .

- Micellar Interactions: Sodium taurohyodeoxycholate alters the stability and properties of phospholipid emulsions, indicating its role in membrane dynamics .

Sodium taurohyodeoxycholate shares similarities with other bile salts but exhibits unique properties that distinguish it:

Sodium taurohyodeoxycholate's unique choleretic efficiency and modulation of inflammatory responses set it apart from these similar compounds. Its specific interactions with biological systems highlight its potential therapeutic applications.

Amphipathic Properties

Sodium taurohyodeoxycholate possesses a characteristic amphipathic molecular structure consisting of a rigid steroid backbone with distinct hydrophilic and hydrophobic regions [1]. The molecule features a convex beta-face that is predominantly hydrophobic due to the presence of angular methyl groups, while the concave alpha-face is hydrophilic owing to the presence of hydroxyl groups at the 3α and 6α positions [1] [2]. This facial amphiphilicity is further enhanced by the presence of a taurine conjugate at the carboxylate terminus, which provides a strongly hydrophilic sulfonic acid group with a low pKa value [2].

The steroid backbone configuration enables the formation of intermolecular hydrogen bonds between hydroxyl groups, contributing to the stability of aggregated structures [3]. The specific 3α,6α-dihydroxy pattern in sodium taurohyodeoxycholate creates a unique hydrophilic surface that influences its interaction with water molecules and other amphiphilic compounds [1]. This hydroxyl group arrangement distinguishes it from other bile salts and contributes to its enhanced hydrophilic character compared to more hydrophobic bile salts such as taurodeoxycholate [1].

Critical Micelle Concentration

The critical micelle concentration of sodium taurohyodeoxycholate has been estimated to be in the range of 4-8 millimolar based on structural similarity to related bile salts [1] [2]. This relatively high critical micelle concentration reflects the enhanced hydrophilic character of the molecule due to its specific hydroxyl group pattern and taurine conjugation [1]. The micellization process exhibits the characteristic stepwise aggregation behavior typical of bile salts, with the formation of small primary micelles followed by secondary aggregation at higher concentrations [3] [2].

The critical micelle concentration is significantly influenced by ionic strength, with increasing salt concentration leading to reduced critical micelle concentration values due to electrostatic screening effects [4]. Temperature also plays a crucial role, with the critical micelle concentration typically exhibiting a U-shaped dependence on temperature, showing a minimum around 25-35°C for most bile salts [5] [6]. This temperature dependence reflects the competing effects of hydrophobic interactions and thermal motion on micelle stability [5].

Hydrophilicity Compared to Other Bile Salts

Sodium taurohyodeoxycholate exhibits a hydrophobicity index of -0.35, positioning it as significantly more hydrophilic than taurocholate, which serves as the reference standard with an index of 0.0 [1]. This enhanced hydrophilicity is reflected in its position within the bile salt hydrophobicity spectrum, being more hydrophilic than taurodeoxycholate (hydrophobicity index +0.59) and taurochenodeoxycholate (hydrophobicity index +0.46), but less hydrophilic than tauroursodeoxycholate (hydrophobicity index -0.47) [1].

The hydrophilicity ranking among taurine-conjugated bile salts follows the order: tauroursodeoxycholate > taurohyodeoxycholate > taurocholate > taurochenodeoxycholate > taurodeoxycholate [1]. This gradient reflects the number, position, and orientation of hydroxyl groups on the steroid backbone, with the 3α,6α-dihydroxy configuration of sodium taurohyodeoxycholate providing enhanced water solubility compared to bile salts with fewer or differently positioned hydroxyl groups [1] [7].

Micelle Formation Characteristics

Micellar Structure and Aggregation Number

Sodium taurohyodeoxycholate forms micelles through a distinctive back-to-back aggregation mechanism where the hydrophobic beta-faces of the steroid rings interact while the hydrophilic alpha-faces remain exposed to the aqueous environment [3] [8]. The aggregation numbers for bile salt micelles are typically small, ranging from 2-10 molecules for primary micelles, with secondary aggregation occurring at higher concentrations leading to larger structures with aggregation numbers of 10-100 [3] [9].

The micellar structure is characterized by helical arrangements of molecules, with evidence supporting the formation of 7/1 helical structures composed of trimeric units [10]. The aggregation number depends on concentration, ionic strength, and temperature, with studies showing that bile salt micelles grow progressively with increasing concentration rather than exhibiting the sharp micellization transition typical of conventional surfactants [3] [9].

Small-angle X-ray scattering and light scattering studies have revealed that bile salt micelles adopt oblate ellipsoidal shapes at low concentrations, transitioning to cylindrical structures at higher concentrations [10]. The mean hydrodynamic radius of bile salt micelles typically ranges from 1.2-2.2 nanometers, depending on the specific bile salt and solution conditions [3] [10].

Factors Affecting Micellization

Several factors significantly influence the micellization behavior of sodium taurohyodeoxycholate. Ionic strength plays a crucial role, with increasing salt concentration leading to enhanced micelle formation due to electrostatic screening of the charged taurine groups [4]. The addition of sodium chloride or other electrolytes reduces the critical micelle concentration and increases the aggregation number by diminishing interionic repulsion [4].

pH affects micellization through protonation-deprotonation equilibria, although taurine-conjugated bile salts show relatively stable behavior across physiological pH ranges due to the low pKa of the sulfonic acid group [4]. Temperature influences micellization through its effects on hydrophobic interactions and thermal motion, typically resulting in a U-shaped temperature dependence curve for the critical micelle concentration [5] [6].

The concentration of bile salt also affects the aggregation state, with progressive aggregation occurring as concentration increases beyond the critical micelle concentration [3]. This stepwise aggregation is characteristic of bile salts and distinguishes them from conventional surfactants that exhibit more cooperative micellization behavior [3].

Mixed Micelle Formation with Phospholipids

Sodium taurohyodeoxycholate readily forms mixed micelles with phospholipids, particularly phosphatidylcholine, which is essential for its biological function in lipid digestion and absorption [11] [12]. The formation of mixed micelles is enhanced by the bile salt's ability to solubilize phospholipid bilayers through its membrane-perturbing properties [11].

Mixed micelles typically form when the bile salt concentration exceeds approximately 2-5 millimolar in the presence of phospholipids [11]. The structure of these mixed micelles has been described as disk-like portions of phospholipid bilayer surrounded at the perimeter by bile salt molecules [13]. This arrangement allows for the solubilization of lipophilic compounds while maintaining the structural integrity necessary for biological function [11].

The bile salt to phospholipid ratio in mixed micelles is typically in the range of 1:1 to 4:1, depending on the specific phospholipid and solution conditions [11] [12]. The enhanced ability of bile salts to form mixed micelles compared to conventional surfactants is attributed to their unique molecular geometry and the ability to adopt curved interfaces [11].

Solution Dynamics

pH-Dependent Behavior

The pH-dependent behavior of sodium taurohyodeoxycholate is primarily governed by the ionization state of its functional groups. The taurine conjugate possesses a sulfonic acid group with a very low pKa (approximately 1.5), ensuring that the molecule remains fully ionized across the physiological pH range [2] [4]. This strong acidic character provides pH stability and consistent micellization behavior under biological conditions [2].

At extremely low pH values (below pH 3), some interaction with the hydroxyl groups may occur, but the sulfonic acid group remains ionized, maintaining the amphipathic character of the molecule [4]. The pH stability of taurine-conjugated bile salts is superior to that of glycine-conjugated or unconjugated bile salts, which show significant pH dependence due to the higher pKa values of their carboxyl groups [1] [4].

Studies have shown that the micellar distribution of sodium taurohyodeoxycholate remains nearly constant in the pH range of 8.3-10, indicating stable aggregation behavior under alkaline conditions [4]. This pH stability is crucial for biological function, as bile salts must maintain their solubilizing capacity across the varying pH conditions encountered in the gastrointestinal tract [2].

Effect of Ionic Strength on Solubility

Ionic strength has a pronounced effect on the solubility and micellization behavior of sodium taurohyodeoxycholate. Increasing ionic strength through the addition of sodium chloride or other electrolytes leads to enhanced micelle formation and reduced critical micelle concentration [4] [14]. This effect is attributed to the screening of electrostatic repulsion between the charged taurine groups, allowing for closer packing of molecules in the micellar aggregate [4].

The relationship between ionic strength and critical micelle concentration typically follows a logarithmic dependence, with higher ionic strengths promoting earlier onset of micellization [4]. At ionic strengths above 0.15 molar, the critical micelle concentration can be reduced by 20-30% compared to pure water conditions [4]. This ionic strength effect is particularly pronounced for bile salts compared to conventional surfactants due to their small aggregation numbers and the importance of electrostatic interactions in micelle stability [4].

The size and shape of micelles are also affected by ionic strength, with higher salt concentrations leading to larger, more elongated micellar structures [4]. This growth in micellar size is accompanied by increases in aggregation number and changes in the dynamic properties of the micelles [4].

Temperature Effects on Micellar Properties

Temperature exerts complex effects on the micellar properties of sodium taurohyodeoxycholate, influencing both thermodynamic and kinetic aspects of micellization. The critical micelle concentration typically exhibits a U-shaped temperature dependence, with a minimum occurring around 25-35°C for most bile salts [5] [6]. This behavior reflects the competing effects of hydrophobic interactions, which are enhanced at lower temperatures, and thermal motion, which disrupts aggregation at higher temperatures [5].

The enthalpy of micellization is positive (endothermic) at lower temperatures and becomes negative (exothermic) at higher temperatures, indicating a transition from entropy-driven to enthalpy-driven micellization [5]. This transition is accompanied by changes in the heat capacity of micellization, which provides insight into the hydrophobic interactions driving the aggregation process [5].